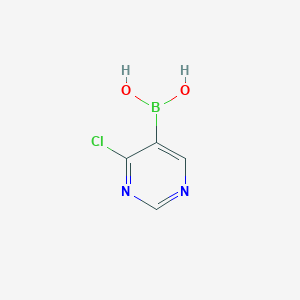

(4-Chloropyrimidin-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (4-cloropiridin-5-il)borónico es un compuesto organoborónico que presenta un grupo funcional ácido borónico unido a un anillo de pirimidina clorado. Este compuesto es de gran interés en la síntesis orgánica, particularmente en el contexto de las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El método principal para sintetizar ácidos borónicos, incluido el ácido (4-cloropiridin-5-il)borónico, implica la captura electrofílica de un reactivo organometálico con un éster bórico, como B(Oi-Pr)3 o B(OMe)3 . Esta reacción se realiza típicamente a bajas temperaturas para evitar la sobrealquilación, lo que podría llevar a la formación de ésteres borínicos en lugar de ácidos borónicos .

Métodos de producción industrial

Los métodos de producción industrial para ácidos borónicos a menudo implican el uso de ésteres borato como intermediarios. Estos ésteres se sintetizan deshidratando ácido bórico con alcoholes . Los ácidos borónicos resultantes son estables y se pueden manipular fácilmente, lo que los hace adecuados para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (4-cloropiridin-5-il)borónico experimenta principalmente reacciones de sustitución, particularmente en el contexto del acoplamiento cruzado de Suzuki-Miyaura . Esta reacción implica el acoplamiento del ácido borónico con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base .

Reactivos y condiciones comunes

La reacción de acoplamiento de Suzuki-Miyaura típicamente utiliza catalizadores de paladio como Pd(PPh3)4 o Pd(OAc)2, junto con bases como K2CO3 o NaOH . La reacción se realiza generalmente en disolventes como tolueno, etanol o agua en condiciones suaves .

Productos principales

Los principales productos del acoplamiento de Suzuki-Miyaura que involucra ácido (4-cloropiridin-5-il)borónico son compuestos biarilicos, que son intermediarios valiosos en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos .

Aplicaciones Científicas De Investigación

El ácido (4-cloropiridin-5-il)borónico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido (4-cloropiridin-5-il)borónico en el acoplamiento de Suzuki-Miyaura implica varios pasos clave:

Adición oxidativa: El catalizador de paladio experimenta adición oxidativa con el haluro de arilo o vinilo, formando un complejo de paladio.

Transmetalación: El ácido borónico transfiere su grupo orgánico al complejo de paladio, formando un nuevo enlace carbono-paladio.

Eliminación reductora: El complejo de paladio experimenta eliminación reductora, liberando el producto acoplado y regenerando el catalizador de paladio.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-cloropiridin-5-borónico: Similar en estructura pero con una posición diferente del átomo de cloro.

Ácido 2-cloro-4-piridinilborónico: Presenta un anillo de piridina en lugar de un anillo de pirimidina.

Singularidad

El ácido (4-cloropiridin-5-il)borónico es único debido a su patrón de sustitución específico en el anillo de pirimidina, que puede influir en su reactividad y los tipos de productos formados en las reacciones de acoplamiento . Esto lo convierte en un reactivo valioso en la síntesis de compuestos biarilicos específicos que pueden no ser fácilmente accesibles utilizando otros ácidos borónicos .

Propiedades

Fórmula molecular |

C4H4BClN2O2 |

|---|---|

Peso molecular |

158.35 g/mol |

Nombre IUPAC |

(4-chloropyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H |

Clave InChI |

MNXNMDUQWBFIGB-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN=CN=C1Cl)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)